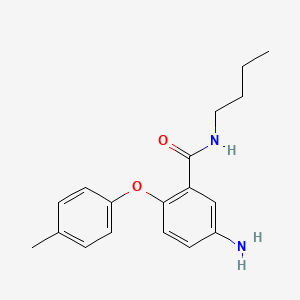
5-Amino-n-butyl-2-(p-tolyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-n-butyl-2-(p-tolyloxy)benzamide is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide, featuring an amino group, a butyl chain, and a p-tolyloxy group attached to the benzene ring. This compound has been studied for its anti-inflammatory properties and potential use in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide typically involves the following steps:
Nitration: The starting material, 2-(p-tolyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-n-butyl-2-(p-tolyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-n-butyl-2-(p-tolyloxy)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Pharmacology: Explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-n-butyl-2-(2-propynyloxy)benzamide: Another derivative of benzamide with similar structural features but different substituents.
5-Amino-n-butyl-2-cyclohexyloxy-benzamide: A compound with a cyclohexyloxy group instead of a p-tolyloxy group.
5-Amino-n-butyl-2-phenoxy-benzamide: A derivative with a phenoxy group attached to the benzene ring.
Uniqueness
5-Amino-n-butyl-2-(p-tolyloxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its p-tolyloxy group may influence its binding affinity and selectivity towards specific molecular targets .
Properties
CAS No. |
515875-77-1 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-amino-N-butyl-2-(4-methylphenoxy)benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-11-20-18(21)16-12-14(19)7-10-17(16)22-15-8-5-13(2)6-9-15/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) |
InChI Key |
KKSOWOKLNBDMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


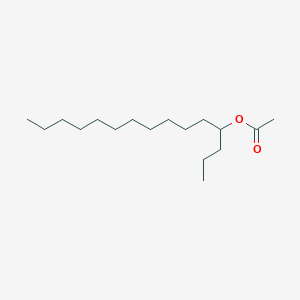

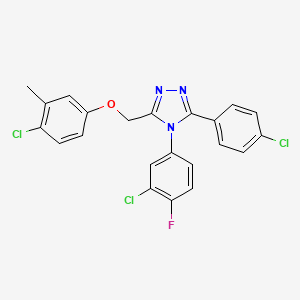
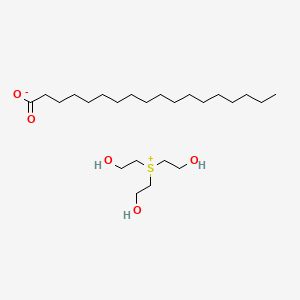
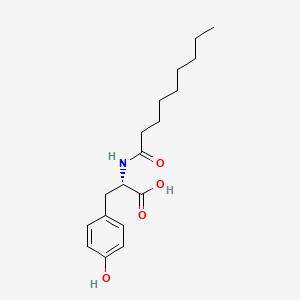
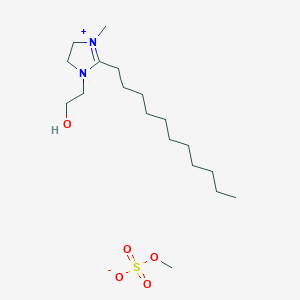
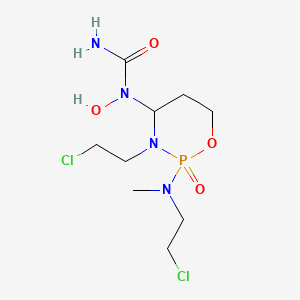

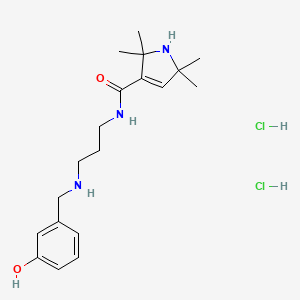
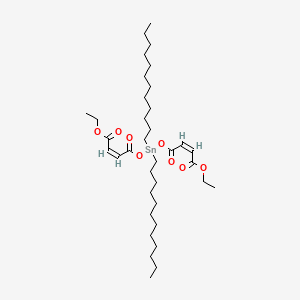
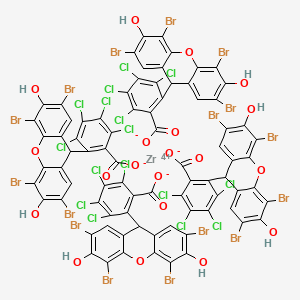

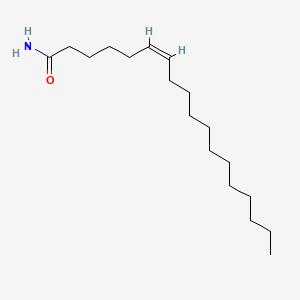
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
